3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an isoxazole ring, and a carboxylic acid functional group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions One common method includes the reaction of 4-methoxy-1-naphthylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with appropriate reagents to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group and other positions on the naphthyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-1-naphthyl)acrylic Acid
- 4-Methoxy-1-naphthylamine
- 4-Methoxy-1-naphthylacetic Acid
Uniqueness
3-(4-Methoxy-1-naphthyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a naphthyl group, an isoxazole ring, and a carboxylic acid functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13NO4 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO4/c1-9-14(16(18)19)15(17-21-9)12-7-8-13(20-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3,(H,18,19) |
InChI Key |
RNUKWKKOBQRERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C3=CC=CC=C32)OC)C(=O)O |
Origin of Product |
United States |
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